4-(N-Propionylsulfamoyl)phenylboronic acid
Overview
Description
“4-(N-Propionylsulfamoyl)phenylboronic acid” is a chemical compound with the molecular formula C9H12BNO5S . It has a molecular weight of 257.07 g/mol . The IUPAC name for this compound is 4-[(propionylamino)sulfonyl]phenylboronic acid .
Physical And Chemical Properties Analysis
The compound “4-(N-Propionylsulfamoyl)phenylboronic acid” has several computed properties . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . The topological polar surface area is 112 Ų . The compound has a complexity of 356 .Scientific Research Applications
Enrichment of cis-diol Containing Molecules
- Scientific Field: Materials Science
- Summary of Application: Phenylboronic acid-functionalized organic polymers are used for the enrichment of cis-diol containing molecules .
- Methods of Application: The polymers are synthesized in DMSO using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
- Results: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively .
Fast Fluorescent Blood Sugar Sensing
- Scientific Field: Carbon Nanomaterials
- Summary of Application: Phenylboric acid functionalized carbon dot (2-FPBA-CD) is used for rapid fluorescent sensing of glucose in blood .
- Methods of Application: The 2-FPBA-CD is synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .
- Results: At pH 7.4, the response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM .
Wound-Healing Activity
- Scientific Field: Medical Science
- Summary of Application: Phenylboronic acid-modified hyaluronic acid (HA-PBA) is used for the management of various types of wounds .
- Methods of Application: The HA-PBA forms a type of dynamic covalent bond known as a boronic ester bond .
- Results: This unique system incorporates a boronic ester bond that is not commonly observed in self-healing hydrogel systems .
Gene Editing
- Scientific Field: Biotechnology
- Summary of Application: “4-(N-Propionylsulfamoyl)phenylboronic acid” is used in proteomics research, which includes gene editing .
- Methods of Application: The specific methods of application in gene editing are not mentioned in the source .
- Results: The outcomes of this application are not specified in the source .
Selective Enrichment of cis-diol Containing Molecules
- Scientific Field: Chemical Materials Science
- Summary of Application: Phenylboronic acid-functionalized polymers are used for the selective enrichment of cis-diol containing molecules .
- Methods of Application: The polymers are synthesized in DMSO using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
Gene Editing
- Scientific Field: Biotechnology
- Summary of Application: “4-(N-Propionylsulfamoyl)phenylboronic acid” is used in proteomics research, which includes gene editing .
- Methods of Application: The specific methods of application in gene editing are not mentioned in the source .
- Results: The outcomes of this application are not specified in the source .
Selective Enrichment of cis-diol Containing Molecules
- Scientific Field: Chemical Materials Science
- Summary of Application: Phenylboronic acid-functionalized polymers are used for the selective enrichment of cis-diol containing molecules .
- Methods of Application: The polymers are synthesized in DMSO using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
- Results: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively .
Safety And Hazards
properties
IUPAC Name |
[4-(propanoylsulfamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO5S/c1-2-9(12)11-17(15,16)8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEYACLFMKWFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656920 | |
Record name | [4-(Propanoylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Propionylsulfamoyl)phenylboronic acid | |
CAS RN |
957121-17-4 | |
Record name | [4-(Propanoylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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